molecular formula C8H16ClNO B2666626 3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride CAS No. 1810070-08-6

3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride

Cat. No.: B2666626
CAS No.: 1810070-08-6
M. Wt: 177.67
InChI Key: HNZAXXDUKAMMSB-UHFFFAOYSA-N
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Description

3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride is a bicyclic amine-alcohol hydrochloride salt with a rigid [3.2.1] bicyclic scaffold. Key properties include:

  • Molecular Formula: C₇H₁₄ClNO .
  • CAS Number: 1331847-92-7 .
  • Purity: ≥97–98% (HPLC) .
  • Appearance: White powder or crystalline solid .
  • Applications: Pharmaceutical intermediate, particularly in drug discovery for neurological targets .

The compound’s bicyclic structure imparts conformational rigidity, enhancing binding specificity to biological receptors. Its stereochemistry (exo/syn configuration) further influences its interactions .

Properties

IUPAC Name

3-aminobicyclo[3.2.1]octan-8-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-7-3-5-1-2-6(4-7)8(5)10;/h5-8,10H,1-4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZAXXDUKAMMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1C2O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which can be performed using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can undergo substitution reactions with electrophiles, leading to the formation of substituted amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Substituted amines.

Scientific Research Applications

Synthesis and Structural Applications

The synthesis of 3-aminobicyclo[3.2.1]octan-8-ol hydrochloride has been explored in the context of creating complex cyclic structures that serve as precursors for more complex molecules. The compound can be synthesized through various methods, including:

  • Bucherer–Bergs Reaction : This multicomponent reaction has been utilized to create derivatives that include the bicyclic structure, demonstrating versatility in synthetic applications .
  • Enantioselective Synthesis : The compound's structure allows for stereochemical control during synthesis, which is crucial for developing enantiomerically pure compounds used in pharmaceuticals .

This compound exhibits notable biological activities, particularly as a potential therapeutic agent.

Inhibitory Effects on Amino Acid Transport

Research indicates that this compound can inhibit the uptake of specific amino acids in cell lines such as Ehrlich ascites tumor cells and rat hepatoma cells. This property makes it a valuable tool for studying amino acid transport mechanisms and could have implications in cancer research by affecting tumor metabolism .

Anticholinergic Properties

The compound has been investigated for its anticholinergic effects, which are relevant in treating conditions like overactive bladder and other disorders involving cholinergic signaling pathways. Its structural similarity to known anticholinergics suggests potential use as a soft drug with reduced side effects compared to traditional agents .

Potential Applications in Drug Development

Given its unique structural properties and biological activities, this compound holds promise in several areas of drug development:

  • Tropane Alkaloid Synthesis : The bicyclic structure is a core component of tropane alkaloids, which are known for their diverse pharmacological activities. Research into its use in synthesizing these compounds could lead to novel therapeutic agents .
  • Development of Anticancer Agents : By understanding its inhibitory effects on amino acid transport systems, researchers may develop new anticancer therapies that exploit metabolic vulnerabilities in tumors .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Amino Acid Transport InhibitionDemonstrated effectiveness in inhibiting specific transport systems in cancer cell lines, suggesting potential utility in cancer treatment strategies.
Synthesis MethodologiesReviewed various synthetic routes leading to the efficient production of the bicyclic scaffold essential for drug development.
Anticholinergic ActivityHighlighted the compound's potential as a safer alternative to existing anticholinergics with fewer side effects.

Mechanism of Action

The mechanism of action of 3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Bicyclic Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Bicyclic System Functional Groups CAS Number Molecular Formula
3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride [3.2.1] -NH₂ (amine), -OH (alcohol) 1331847-92-7 C₇H₁₄ClNO
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride [3.2.1] -O- (ether), -NH- (secondary amine) 54745-74-3 C₆H₁₀ClNO
8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride [3.2.1] -CF₃ (electron-withdrawing), -OH 1315368-59-2 C₈H₁₃ClF₃NO
Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride [2.2.2] -NH₂, ester (-COOEt) 1626394-43-1 C₁₁H₂₀ClNO₂
endo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride [3.2.1] -NH- (secondary amine), -OH 240401-14-3 C₇H₁₄ClNO

Key Observations :

  • Bridge Size : Compounds with [2.2.2] bridges (e.g., bicyclo[2.2.2]octane derivatives) exhibit greater ring strain and reduced conformational flexibility compared to [3.2.1] systems .
  • Stereochemistry : The endo vs. exo configuration (e.g., CAS 240401-14-3) significantly affects receptor binding. Endo isomers often show higher bioactivity in anticholinergic agents .

Physicochemical Properties

Table 2: Physical Properties
Compound Name Melting Point (°C) Optical Rotation ([α]D) Solubility
This compound Not reported Not reported Soluble in polar solvents (e.g., EtOH, H₂O)
Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride Oil (no MP) [α]D = –17.5 (MeOH) Soluble in EtOH, DMSO
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride Not reported Not reported Hygroscopic; soluble in H₂O

Key Observations :

  • Bicyclo[2.2.2] derivatives (e.g., CAS 1626394-43-1) often exist as oils due to reduced crystallinity, complicating purification .
  • Steric hindrance from methyl groups (e.g., 8-methyl substitution in CAS 870889-89-7) lowers melting points and increases hydrophobicity .

Biological Activity

3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride is a bicyclic organic compound notable for its unique structural features, including an amino group and a hydroxyl group. This compound has garnered attention in various fields such as medicinal chemistry, pharmacology, and biochemistry due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C8_{8}H13_{13}ClN2_{2}O
  • IUPAC Name : 3-Aminobicyclo[3.2.1]octan-8-ol
  • CAS Number : 1378260-76-4

The presence of both an amino and hydroxyl group facilitates the formation of hydrogen bonds, which is crucial for interactions with biological macromolecules such as enzymes and receptors, potentially modulating their activity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The compound may act as either an inhibitor or an activator of specific biochemical pathways, depending on its structural configuration and the target molecule involved.

Interaction with Enzymes and Receptors

The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity, while the hydroxyl group also participates in hydrogen bonding, affecting the compound's binding affinity and specificity. This dual functionality enhances its versatility in biological applications.

Biological Activities

Research indicates that this compound has a range of biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may have implications in drug development.
  • Receptor Binding : It shows promise in binding to various receptors, influencing physiological responses.
  • Cellular Uptake : Studies have demonstrated its ability to affect amino acid transport systems in cells, indicating potential applications in cancer research .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant inhibition of certain tumor cell lines, suggesting its potential as an anticancer agent. For instance, research comparing its effects on Ehrlich ascites tumor cells indicated a higher reactivity compared to other bicyclic analogs .

Comparative Analysis with Similar Compounds

CompoundStructure TypeBiological Activity
3-Aminobicyclo[3.2.1]octan-8-olBicyclicEnzyme inhibition, receptor binding
2-Azabicyclo[3.2.1]octaneNitrogen-containingDrug discovery applications
8-Azabicyclo[3.2.1]octaneCentral core of tropanesSignificant biological activities

This table illustrates the unique positioning of this compound within a class of compounds known for their biological activities.

Applications in Medicinal Chemistry

Due to its structural characteristics and biological activities, this compound is being explored as a precursor in drug synthesis and development. Its potential therapeutic properties are being investigated in various contexts, including metabolic disorders and cancer treatment.

Q & A

Q. What are the most reliable synthetic routes for 3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride, and how can yield optimization be achieved?

The compound is typically synthesized via multistep reactions involving bicyclic precursors. A common approach includes:

  • Ester hydrolysis of atropine derivatives to generate intermediates.
  • Amine oxidation and O-acetylation to introduce functional groups.
  • Demethylation and amide hydrolysis to finalize the bicyclic amine structure . Yield optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity) and purification via recrystallization or column chromatography.

Q. How can the purity and structural integrity of this compound be validated in synthetic workflows?

Use HPLC-MS for purity assessment (≥95% threshold) and NMR spectroscopy (e.g., 1H^1H, 13C^{13}C, DEPT-135) to confirm stereochemistry. Key diagnostic signals include:

  • NMR : Bicyclic proton resonances between δ 1.5–3.5 ppm and amine proton splitting patterns .
  • Mass Spec : Molecular ion peak at m/z 175.1 (free base) and chloride adducts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported stereochemical outcomes during synthesis?

Discrepancies often arise from competing endo/exo isomerization during ring closure. To mitigate this:

  • Employ chiral catalysts (e.g., Rh(II)-based complexes) for enantioselective synthesis.
  • Use dynamic NMR to monitor conformational changes in intermediates .
  • Validate stereochemistry via X-ray crystallography of crystalline derivatives .

Q. How do substituents on the bicyclic scaffold influence biological activity in structure-activity relationship (SAR) studies?

Modifications at the 3-amino and 8-hydroxy positions significantly alter receptor binding:

  • 3-Amino alkylation : Enhances lipophilicity and CNS penetration (e.g., N-benzyl derivatives show improved µ-opioid receptor affinity) .
  • 8-Hydroxy substitution : Replacing –OH with –OAc reduces hydrogen-bonding capacity, affecting solubility and metabolic stability . Computational docking (e.g., AutoDock Vina ) can predict binding modes to targets like GPCRs .

Q. What analytical challenges arise in quantifying trace impurities in pharmaceutical-grade batches?

Key impurities include Trospium Chloride Impurity B (a byproduct of incomplete acetylation) and demethylated analogs . Mitigation involves:

  • HPLC-DAD/ELSD : Gradient elution with C18 columns (ACN/0.1% TFA in H2_2O) to resolve closely related species .
  • LC-HRMS : Identify impurities with mass accuracy <5 ppm .

Methodological Considerations

Q. How can researchers design stability studies for this compound under varying storage conditions?

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to assess hydrolytic/oxidative degradation.
  • Kinetic modeling : Use Arrhenius equations to predict shelf life.
  • Stabilizers : Add antioxidants (e.g., BHT) for formulations stored at 2–8°C .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • ADMET Prediction : SwissADME for solubility (LogP ≈ 1.2) and blood-brain barrier permeability .
  • Molecular Dynamics (MD) : GROMACS to simulate interactions with lipid bilayers .

Data Contradiction Analysis

Q. Why do different synthetic protocols report conflicting yields for the hydrochloride salt?

Variations arise from:

  • Counterion exchange efficiency : HCl gas vs. aqueous HCl for salt formation.
  • Crystallization solvents : Ethanol/water mixtures favor higher purity but lower yields than acetone . Standardize protocols using Design of Experiments (DoE) to identify critical factors .

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